Potassium nonanoate

Übersicht

Beschreibung

Potassium nonanoate, also known as potassium pelargonate, is the potassium salt of nonanoic acid. It has the molecular formula C₉H₁₇KO₂ and is commonly used as a surfactant and emulsifying agent. This compound is characterized by its ability to reduce surface tension, making it valuable in various industrial and agricultural applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Potassium nonanoate can be synthesized through the neutralization of nonanoic acid with potassium hydroxide. The reaction is typically carried out in an aqueous medium, where nonanoic acid (CH₃(CH₂)₇COOH) reacts with potassium hydroxide (KOH) to form this compound (CH₃(CH₂)₇COOK) and water (H₂O). The reaction conditions usually involve moderate temperatures and stirring to ensure complete neutralization.

Industrial Production Methods

Industrial production of this compound often involves the ozonolysis of oleic acid, which produces nonanoic acid as a byproduct. The nonanoic acid is then neutralized with potassium hydroxide to form this compound. This method is efficient and scalable, making it suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

Potassium nonanoate primarily undergoes reactions typical of carboxylate salts. These include:

Substitution Reactions: this compound can participate in nucleophilic substitution reactions, where the carboxylate group is replaced by another nucleophile.

Precipitation Reactions: When mixed with solutions containing cations like calcium or magnesium, this compound can form insoluble precipitates.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include halides and amines.

Cations: Calcium chloride (CaCl₂) and magnesium sulfate (MgSO₄) are often used in precipitation reactions.

Major Products

Substitution Reactions: The major products depend on the nucleophile used. For example, reacting with a halide can produce a nonanoate ester.

Precipitation Reactions: The major products are typically insoluble salts like calcium nonanoate or magnesium nonanoate.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemical research, potassium nonanoate serves as a surfactant that enhances the solubility of hydrophobic compounds in various reactions. Its ability to reduce surface tension allows for improved mixing and interaction of reactants in solution, which is crucial in organic synthesis and formulation chemistry.

Biology

This compound is utilized in biological studies involving cell membranes and lipid bilayers. Its surfactant properties facilitate the disruption of lipid structures, making it effective for examining membrane permeability and fluidity. This application is particularly relevant in studies of drug delivery systems where enhanced membrane penetration is desired.

Agriculture

In agricultural applications, this compound functions as an emulsifying agent in the formulation of herbicides and pesticides. It improves the efficacy of active ingredients by enhancing their distribution and adhesion on plant surfaces. Research has shown that formulations containing this compound can lead to increased phytotoxicity against target weeds .

Toxicological Profile

The toxicological profile of this compound indicates low acute toxicity. Studies have demonstrated that it exhibits moderate skin irritation potential but is not classified as a significant health hazard under normal use conditions . The compound's safety data suggest that while it may cause irritation upon contact, its overall risk to human health is minimal when handled appropriately.

Case Study 1: Agricultural Efficacy

A study conducted on the efficacy of this compound-based herbicides revealed that formulations containing this compound significantly improved weed control compared to traditional herbicides alone. The research indicated a higher rate of absorption and translocation within target plants, leading to more effective control measures against resistant weed species .

Case Study 2: Membrane Permeability Studies

In a series of experiments aimed at understanding drug delivery mechanisms, researchers used this compound to disrupt lipid bilayers in model cell membranes. The results demonstrated that this compound could enhance drug permeability by altering membrane fluidity, providing insights into developing more effective pharmaceutical formulations .

Wirkmechanismus

The primary mechanism of action of potassium nonanoate is its ability to reduce surface tension. This property allows it to disrupt lipid bilayers and cell membranes, making it effective as a surfactant. The molecular targets include the hydrophobic regions of lipid molecules, where this compound inserts itself and disrupts the membrane structure. This disruption can lead to increased permeability and, in some cases, cell lysis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Sodium nonanoate: Similar to potassium nonanoate but uses sodium as the counterion.

Ammonium nonanoate: Uses ammonium as the counterion and has similar surfactant properties.

Calcium nonanoate: Formed by the reaction of nonanoic acid with calcium ions, often used in different industrial applications.

Uniqueness

This compound is unique due to its specific potassium ion, which can influence the solubility and reactivity of the compound compared to its sodium or ammonium counterparts. The potassium ion can also affect the compound’s interaction with other molecules, making it particularly useful in certain applications where potassium’s properties are advantageous.

Biologische Aktivität

Potassium nonanoate, a potassium salt of nonanoic acid, is a compound that has garnered attention for its biological activities, particularly in the fields of microbiology and toxicology. This article explores its biological activity, focusing on its antimicrobial properties, toxicological profile, and potential applications.

This compound (C₉H₁₇KO₂) is an anionic surfactant with a fatty acid backbone. It is soluble in water and exhibits unique self-association properties in aqueous dispersions. The molecular structure allows it to interact with biological membranes, which is crucial for its activity.

Antimicrobial Activity

1. Mechanism of Action

This compound exhibits significant antimicrobial properties against a variety of pathogens. The mechanism primarily involves disruption of bacterial cell membranes:

- Cell Membrane Integrity : Studies indicate that this compound increases the permeability of bacterial cell membranes, leading to leakage of intracellular components and ultimately cell death .

- Selectivity : It shows a differential effect on Gram-positive versus Gram-negative bacteria, with a more pronounced impact on Gram-positive strains due to their simpler membrane structures .

2. Efficacy Against Specific Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 mg/mL | |

| Escherichia coli | 1.0 mg/mL | |

| Bacillus subtilis | 0.25 mg/mL |

Toxicological Profile

1. Acute Toxicity Studies

Research indicates that this compound has a low acute toxicity profile:

- Oral Toxicity : In studies involving rats, no significant systemic toxicity was observed at doses up to 2000 mg/kg body weight . Local irritation was noted in the gastrointestinal tract but was not deemed relevant for systemic hazard assessment.

- Dermal and Inhalation Studies : Similar findings were reported in dermal and inhalation studies, where no adverse effects were observed at high exposure levels .

2. Long-term Exposure

Long-term studies have not indicated any carcinogenic potential associated with this compound. The compound has been classified as non-sensitizing in skin tests, further supporting its safety profile .

Case Studies and Applications

1. Agricultural Use

This compound has been explored as a biopesticide due to its efficacy against plant pathogens:

- A study demonstrated its effectiveness in controlling fungal infections in crops, highlighting its potential as an environmentally friendly alternative to synthetic pesticides .

2. Food Industry

The compound is also being investigated for use as a food preservative due to its antimicrobial properties:

Eigenschaften

IUPAC Name |

potassium;nonanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2.K/c1-2-3-4-5-6-7-8-9(10)11;/h2-8H2,1H3,(H,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQEDQSDEIXNCCI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

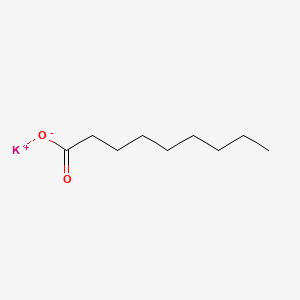

CCCCCCCCC(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17KO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

112-05-0 (Parent) | |

| Record name | Nonanoic acid, potassium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023282340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6066868 | |

| Record name | Potassium nonanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23282-34-0 | |

| Record name | Nonanoic acid, potassium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023282340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonanoic acid, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium nonanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.